molecular formula C6H10N2O2 B1254951 5-Carbamoyl-5-methyl-1-pyrroline N-oxide CAS No. 61856-98-2

5-Carbamoyl-5-methyl-1-pyrroline N-oxide

Numéro de catalogue: B1254951
Numéro CAS: 61856-98-2
Poids moléculaire: 142.16 g/mol
Clé InChI: KLANKJVXTGUBGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Carbamoyl-5-methyl-1-pyrroline N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing AMPO with high purity for spin-trapping applications?

AMPO synthesis typically involves nitrone formation via condensation of a ketone with hydroxylamine derivatives. A validated method includes reacting 5-methylpyrroline with carbamoyl chloride under anhydrous conditions, followed by oxidation with hydrogen peroxide to form the N-oxide group. Purification via recrystallization or column chromatography ensures minimal byproducts. For isotopic labeling (e.g., ¹³C or ¹⁵N), modified protocols using labeled precursors and optimized reaction kinetics are required .

Q. How does AMPO compare to DMPO in superoxide radical (O₂·⁻) trapping efficiency and adduct stability?

AMPO exhibits faster reaction kinetics with O₂·⁻ compared to DMPO, attributed to its carbamoyl substituent enhancing electrophilicity. However, AMPO-O₂·⁻ adducts show shorter half-lives (~10–15 minutes vs. DMPO’s ~30 minutes) due to steric effects influencing adduct stability. EPR studies confirm distinct hyperfine splitting constants (hfsc) for AMPO-O₂·⁻ (a<sup>N</sup> = 13.5 G, a<sup>β-H</sup> = 10.2 G) compared to DMPO .

Q. What experimental conditions optimize AMPO’s utility in biological systems (e.g., cell cultures)?

AMPO is water-soluble and stable at physiological pH (7.4). For cellular studies, concentrations of 10–50 mM are typical, with pre-incubation (15–30 minutes) to ensure adequate intracellular uptake. Control experiments must account for auto-oxidation artifacts by including catalase (to scavenge H₂O₂) and metal chelators (e.g., deferoxamine) .

Advanced Research Questions

Q. How do conformational exchanges in AMPO-O₂·⁻ adducts complicate EPR spectral interpretation?

AMPO-O₂·⁻ adducts exist as diastereomeric pairs (cis and trans isomers) due to restricted rotation around the nitroxide bond. These isomers exhibit distinct hfsc values and asymmetric line broadening in EPR spectra. Advanced analysis requires simulations using multi-component fitting software (e.g., Easyspin) and low-temperature measurements to "freeze" conformational exchanges .

Q. What computational strategies resolve contradictions between experimental and theoretical hfsc values for AMPO-O₂·⁻?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G*) incorporating solvent effects (via polarizable continuum models) and explicit water molecules improve agreement with experimental a<sup>N</sup> and a<sup>β-H</sup> values. Discrepancies arise from neglecting bulk solvent dielectric properties or hydrogen-bonding interactions in earlier models .

Q. Does AMPO’s N-oxide group pose mutagenicity risks in long-term studies?

While aromatic N-oxides are flagged for DNA reactivity, AMPO’s aliphatic N-oxide structure lacks direct evidence of mutagenicity. Structure-activity relationship (SAR) fingerprinting using public/proprietary databases shows no significant alerts for AMPO. However, confirmatory Ames tests with S9 metabolic activation are recommended for rigorous safety assessment .

Q. How do isotopic labeling strategies enhance AMPO’s utility in in vivo radical detection?

Isotopic labeling (e.g., ¹³C or ¹⁵N at the carbamoyl or nitroxide positions) improves EPR sensitivity by reducing spectral overlap and enabling site-specific radical identification. For example, ¹³C-labeled AMPO enhances resolution in complex biological matrices like mitochondrial extracts .

Q. Methodological Challenges and Data Contradictions

Q. Why do experimental studies report AMPO-O₂·⁻ as the major product, while computational models predict cis isomer dominance?

Kinetic trapping often favors the thermodynamically less stable trans isomer due to faster adduct formation, whereas DFT calculations predict cis isomer stability. This discrepancy is resolved by time-resolved EPR studies showing trans isomer dominance at early time points, followed by cis isomer accumulation during prolonged incubation .

Q. How reliable are AMPO-based assays for quantifying mitochondrial superoxide?

AMPO’s mitochondrial uptake is limited by its hydrophilicity. Conjugation with mitochondria-targeting moieties (e.g., triphenylphosphonium) improves localization. Validation requires parallel assays (e.g., MitoSOX Red fluorescence) to confirm specificity and rule out cytosolic radical interference .

Propriétés

Numéro CAS

61856-98-2

Formule moléculaire

C6H10N2O2

Poids moléculaire

142.16 g/mol

Nom IUPAC

2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-6(5(7)9)3-2-4-8(6)10/h4H,2-3H2,1H3,(H2,7,9)

Clé InChI

KLANKJVXTGUBGT-UHFFFAOYSA-N

SMILES

CC1(CCC=[N+]1[O-])C(=O)N

SMILES canonique

CC1(CCC=[N+]1[O-])C(=O)N

Synonymes

5-carbamoyl-5-methyl-1-pyrroline N-oxide
AMPO cpd

Origine du produit

United States

Synthesis routes and methods

Procedure details

AMPO was prepared from EMPO based on the procedure described previously with minor modification.2 A solution of 0.5 g of EMPO was mixed with 10 mL of concentrated ammonium hydroxide in a sealed tube for 5 days at room temperature with shaking. The mixture was rotary evaporated to yield a viscous dark oil and passed through a silica gel column (200-400 mesh 60 Å) twice using methanol-ethyl acetate (30:70) as solvent. White crystalline product was obtained (0.10 g, 24%), mp. 134-135° C. (lit. 137° C.)., (corrected using 3,4 dimethoxybenzoic acid, m.p., 180° C. and urea, m.p., 135° C.). 1H NMR (400 MHz, D2O) δ 1.64 (3 H, s, C(5)Me), 2.21-2.29 and 2.54-2.61 (2 H, m, C(4)H), 2.73-2.73 (2 H, m, C(3)H), 7.36 (1 H, t, C(2)H). 1H NMR (400 MHz, CDCl3) 1.90 (3 H, s, C(5)Me), 2.27-2.34 and 3.14-3.20 (2 H, m, C(4)H), 2.79 (2 H, m, C(3)H), 7.19 (1 H, t, C(2)H), 5.85 and 8.46 (2 H, br, NH2). 13C NMR (100 MHz, CDCl3) δ 24.2 (s, —CH3), 25.0 (s, C-3), 30.5 (s, C-4), 79.1 (C-5), 137.4 (C-2), 172.9 (—C═O). IR (Neat film) 1676 (C═O), 1585 (C═N), 1215 (N—O). ESI-MS calcd for C6H10N2O2Na+ m/z 165.0634, found 165.0637 amu. Anal. Calcd. for C6H10N2O2: C, 50.81; H, 7.23; N, 19.14. Found: C, 50.61; H, 7.25; N, 19.31.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.